(E)-N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(o-tolyl)acrylamide
Description
This compound is a triazine-based acrylamide derivative featuring a 1,3,5-triazine core substituted with two dimethylamino groups at positions 4 and 4. The methyl group at the triazine’s 2-position is conjugated to an acrylamide moiety bearing an ortho-tolyl (o-tolyl) aromatic substituent in the (E)-configuration. Its synthesis likely involves multi-step substitution reactions similar to those reported for structurally related triazine derivatives . Key characteristics include:
- Structural stability: Confirmed via X-ray crystallography and DFT calculations, aligning with studies on analogous triazine-acrylamide hybrids .
- Potential applications: Triazine derivatives are widely explored in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric properties.
Properties
IUPAC Name |
(E)-N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-3-(2-methylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O/c1-13-8-6-7-9-14(13)10-11-16(25)19-12-15-20-17(23(2)3)22-18(21-15)24(4)5/h6-11H,12H2,1-5H3,(H,19,25)/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIXMRNWLJPPQHU-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=CC(=O)NCC2=NC(=NC(=N2)N(C)C)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C/C(=O)NCC2=NC(=NC(=N2)N(C)C)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(o-tolyl)acrylamide is a synthetic organic compound belonging to the class of triazine derivatives. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor and its implications in cancer therapy. This article explores the biological activity of this compound, highlighting its mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 340.4 g/mol. The structure includes a triazine ring substituted with dimethylamino groups and an o-tolyl acrylamide moiety. The presence of these functional groups is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H24N6O |
| Molecular Weight | 340.4 g/mol |
| CAS Number | 2035022-40-1 |
The primary mechanism through which this compound exerts its biological effects is through inhibition of specific kinases involved in cell signaling pathways. Kinases play a pivotal role in various cellular processes including proliferation, differentiation, and survival. Dysregulation of these pathways is often implicated in cancer.
Kinase Inhibition
Research indicates that this compound acts as a Type I kinase inhibitor. It binds to the ATP-binding pocket of active kinases, disrupting their function. For instance, studies have shown that compounds with similar structures exhibit high binding affinity for the epidermal growth factor receptor (EGFR), particularly in mutant forms associated with non-small cell lung cancer (NSCLC) .
Research Findings
Several studies have investigated the biological activity of triazine derivatives similar to this compound:
- Inhibition Studies : In vitro assays demonstrated that related triazine compounds inhibited cell proliferation in various cancer cell lines with IC50 values in the low nanomolar range. For example, one study reported IC50 values around 100 nM for similar triazine derivatives against EGFR mutants .
- Selectivity : The selectivity of these compounds towards specific kinases was assessed using cellular assays. Compounds were found to inhibit mutant forms of kinases more effectively than their wild-type counterparts, suggesting potential for targeted cancer therapies .
- Case Studies : Clinical case studies involving patients with advanced NSCLC treated with kinase inhibitors showed promising results regarding tumor regression and improved survival rates when using compounds structurally related to this compound .
Toxicity and Side Effects
While promising as therapeutic agents, triazine derivatives can exhibit toxicity profiles that warrant careful evaluation. Common side effects associated with kinase inhibitors include gastrointestinal disturbances (nausea and diarrhea), skin rashes, and in rare cases, interstitial lung disease . Understanding the safety profile of this compound is crucial for its clinical application.
Comparison with Similar Compounds
Structural Analog 1: (E)-N2,N2-Dimethyl-6-styryl-1,3,5-triazine-2,4-diamine (Compound A in )
- Key differences :
- Substituents: Styryl group at position 6 vs. o-tolyl-acrylamide in the target compound.
- Functional groups: Lacks the acrylamide linkage and methyl spacer.
- Properties: Exhibits similar crystallographic stability and DFT-optimized geometry .
Structural Analog 2: (E)-N-(4-(Dimethylamino)-6-styryl-1,3,5-triazin-2-yl)acetamide (Compound B in )
- Key differences :
- Acetamide group replaces the methyl-acrylamide linker.
- Styryl substituent vs. o-tolyl in the target compound.
- Properties :
Structural Analog 3: (E)-N-(2-(2-Methyl-1H-indol-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide (Compound 5a in )
- Key differences :
- Indole-ethyl substituent vs. triazine-methyl group.
- Trimethoxyphenyl vs. o-tolyl in the acrylamide chain.
- Properties: Demonstrated EP2 receptor antagonism in pharmacological studies, suggesting divergent biological targets compared to triazine-based compounds . Methoxy groups enhance metabolic stability but reduce solubility compared to dimethylamino substituents.
Structural Analog 4: (E)-N-(2-Hydroxy-2-(4-hydroxyphenyl)ethyl)-3-(4-hydroxyphenyl)acrylamide (Compound 15 in )
- Key differences :
- Hydroxyphenyl and hydroxyethyl groups vs. triazine and o-tolyl.
- Lacks the triazine core entirely.
- Properties :
Data Table: Comparative Analysis of Key Features
Key Research Findings and Notes
Triazine vs. Acrylamide Cores: Triazine derivatives (e.g., target compound) exhibit enhanced electronic tunability for medicinal chemistry, while non-triazine acrylamides (e.g., Compound 15) are more common in natural products with distinct bioactivities .
Substituent Effects: Dimethylamino groups: Improve solubility and electron density, favoring interactions with biological targets . o-Tolyl vs.
Synthetic Accessibility : Triazine-based compounds require multi-step syntheses but offer modular substitution patterns, enabling rapid diversification .
Q & A
Q. What are the key steps and reaction conditions for synthesizing (E)-N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(o-tolyl)acrylamide?
The synthesis typically involves:
- Step 1 : Preparation of the triazine core via electrophilic substitution (e.g., chloroacetyl chloride with dimethylamine derivatives under basic conditions).
- Step 2 : Acrylamide coupling via nucleophilic substitution or condensation, often requiring anhydrous solvents (e.g., toluene) and reflux conditions (8–10 hours).
- Purification : Chromatography or recrystallization from ethanol (95%) to achieve >95% purity . Critical parameters include temperature control (60–80°C), pH adjustment (neutral to slightly basic), and stoichiometric ratios of intermediates.
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- NMR Spectroscopy : To verify the (E)-configuration of the acrylamide double bond and substituent positions (e.g., δ 6.5–7.5 ppm for aromatic protons) .
- HPLC : For purity assessment (>98% is standard for biological assays) .
- Elemental Analysis : To validate molecular formula consistency (e.g., C, H, N within ±0.3% of theoretical values) .
Q. What are the primary functional groups influencing reactivity in this compound?
- Triazine Core : Participates in nucleophilic substitution due to electron-deficient nitrogen atoms.
- Acrylamide Moiety : Susceptible to hydrolysis under acidic/basic conditions and Michael addition reactions.
- o-Tolyl Group : Enhances steric hindrance, affecting regioselectivity in substitution reactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks) during characterization?
- Step 1 : Re-examine reaction stoichiometry and solvent purity to identify byproducts (e.g., unreacted triazine intermediates).
- Step 2 : Use 2D NMR (COSY, HSQC) to assign ambiguous peaks, particularly for overlapping aromatic protons.
- Step 3 : Compare experimental data with computational predictions (DFT-based NMR chemical shift calculations) .
Q. What strategies optimize reaction yields for the triazine-acrylamide coupling step?
- Catalyst Screening : Use Pd/Cu catalysts for cross-coupling (e.g., Sonogashira or Suzuki reactions) to improve efficiency.
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates.
- Kinetic Monitoring : In-situ IR or UV-Vis to track acrylamide formation and adjust reaction time dynamically .
Q. How does the compound’s stereochemistry (E/Z configuration) impact biological activity?
- Experimental Design : Synthesize both isomers via controlled Wittig or Horner-Wadsworth-Emmons reactions.
- Activity Testing : Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase targets).
- Computational Analysis : Molecular docking to assess binding affinity differences between E and Z forms .
Q. What are the common pitfalls in electrochemical characterization of triazine derivatives, and how can they be mitigated?
- Pitfall 1 : Electrode fouling due to adsorption of aromatic byproducts.
- Mitigation : Use carbon nanotube-modified electrodes or pulsed voltammetry techniques.
- Pitfall 2 : pH-dependent redox behavior; maintain buffered conditions (e.g., phosphate buffer, pH 7.4) .
Data Contradiction Analysis
Q. How to address inconsistent biological activity data across cell lines?
- Hypothesis 1 : Differential expression of target proteins (e.g., kinases) in cell lines. Validate via Western blot or qPCR.
- Hypothesis 2 : Metabolic instability in certain media (e.g., esterase-mediated hydrolysis). Use stability assays with liver microsomes .
Methodological Tables
Q. Table 1: Key Reaction Parameters for Synthesis
| Step | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Triazine core formation | Toluene, K₂CO₃, 80°C, 10 h | 65–75 | |
| Acrylamide coupling | DMF, Et₃N, 60°C, 8 h | 50–60 | |
| Purification | Ethanol recrystallization, 4°C | 90–95 |
Q. Table 2: Spectral Data for Structural Confirmation
| Technique | Key Peaks/Features | Reference |
|---|---|---|
| ¹H NMR (500 MHz, CDCl₃) | δ 8.2 (s, triazine-H), δ 6.8 (d, J=16 Hz, acrylamide CH=CH) | |
| IR (KBr) | 1650 cm⁻¹ (C=O), 1550 cm⁻¹ (C=N) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
